molecular formula C9H12N4O B8780671 2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B8780671
M. Wt: 192.22 g/mol
InChI Key: NKRUETLHIAFSRL-UHFFFAOYSA-N
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Description

2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrrolopyrimidine ring .

Scientific Research Applications

2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis, thereby exerting its antitubercular effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antitubercular agent sets it apart from other similar compounds .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-amino-5-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H12N4O/c1-4(2)5-3-11-7-6(5)8(14)13-9(10)12-7/h3-4H,1-2H3,(H4,10,11,12,13,14)

InChI Key

NKRUETLHIAFSRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C(=O)NC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2,4-diamino-6-hydroxypyrimidine (6.68 g, 50 mmol), AcONa (8.3 g 100 mmol) and 3-bromo-4-methyl-pentanal (8.76 g, 50 mmol) in CH3CN (100 mL) and H2O (100 mL) was stirred at 25° C. overnight whereupon the starting materials gradually dissolved and the desired pyrrolo[2,3-d]pyrimidine precipitated. The precipitate was collected by filtration and washed with MeOH to give 2-amino-5-isopropyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (3.80 g, 40%). HPLC Rt: 4.408 min. 1H-NMR (DMSO-d6): δ 10.58 (s, 1H), 10.10 (s, 1H), 6.30 (s, 1H), 5.97 (s, 2H), 3.03 (7, 1H), 1.20 (s, 3H), 1.19 (s, 3H).
Quantity
6.68 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
3-bromo-4-methyl-pentanal
Quantity
8.76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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